Benzyl N-[(benzylcarbamoyl)methyl]carbamate
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Description
Benzyl N-[(benzylcarbamoyl)methyl]carbamate is a chemical compound with the CAS Number: 2642-32-2 and a molecular weight of 298.34 . Its IUPAC name is benzyl 2-(benzylamino)-2-oxoethylcarbamate .
Molecular Structure Analysis
The molecular formula of this compound is C17H18N2O3 . The InChI code for this compound is 1S/C17H18N2O3/c20-16(18-11-14-7-3-1-4-8-14)12-19-17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) .Scientific Research Applications
Mechanochemical Synthesis
Benzyl N-[(benzylcarbamoyl)methyl]carbamate can be synthesized using mechanochemistry, an eco-friendly method enhancing reactivity under mild conditions without activation. This approach is notable for its sustainable methodology (Lanzillotto et al., 2015).
Hofmann Rearrangement
This compound is useful in the Hofmann rearrangement of amides, a process that efficiently produces methyl and benzyl carbamates. The method offers easy access to various protected amines or diamines, which are significant synthetic precursors (Jevtić et al., 2016).
Gold(I)-Catalyzed Reactions
In gold(I)-catalyzed reactions, this compound is used as a substrate, demonstrating the potential in developing highly selective and efficient synthetic processes (Zhang et al., 2007).
Polymer Stabilization
This carbamate plays a role in stabilizing polyurethanes against thermal degradation. By replacing labile hydrogen in the carbamate group, it significantly enhances the stability of polyurethane polymers (Beachell & Son, 1964).
Spectroscopic Studies
Spectroscopic studies involving this compound help in understanding the vibrational and electronic properties of similar molecules, contributing to the development of materials with specific desired properties (Rao et al., 2016).
Catalysis Research
In catalysis research, this compound is used in the one-pot synthesis of various carbamates, showcasing the efficiency of certain catalysts in organic synthesis (Honda et al., 2011).
Properties
IUPAC Name |
benzyl N-[2-(benzylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(18-11-14-7-3-1-4-8-14)12-19-17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKUQQWQCNZNIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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